Allyl 2-furoate
Description
Allyl 2-furoate: is an organic compound with the molecular formula C8H8O3 . It is an ester derived from 2-furoic acid and allyl alcohol. This compound is known for its pleasant caramel-like odor and is often used in the flavor and fragrance industry .
Properties
IUPAC Name |
prop-2-enyl furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-2-5-11-8(9)7-4-3-6-10-7/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRQTHAMRUOPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063353 | |
| Record name | Allyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or pale straw liquid which darkens when exposed to air and daylight: has a caramelic, fruity odour | |
| Record name | Allyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/542/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
206.00 to 209.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Propenyl 2-furancarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.181 (23°) | |
| Record name | Allyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/542/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4208-49-5 | |
| Record name | 2-Propen-1-yl 2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl furoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl 2-furoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18604 | |
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| Record name | 2-Furancarboxylic acid, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.936 | |
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| Record name | ALLYL FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X7Y34707N | |
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| Record name | 2-Propenyl 2-furancarboxylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Fischer Esterification
The Fischer esterification reaction involves the direct acid-catalyzed condensation of 2-furoic acid with allyl alcohol. This method is widely adopted for its simplicity and use of readily available starting materials.
Homogeneous Acid Catalysts
Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are conventional catalysts, typically requiring elevated temperatures (80–120°C) and prolonged reaction times (6–24 hours). For example, Escobar et al. achieved a 78% yield using H₂SO₄ under reflux conditions. However, these conditions often lead to side reactions, such as polymerization of allyl alcohol or decomposition of the furan ring.
Heterogeneous Acid Catalysts
To improve sustainability, tungstophosphoric acid/zirconia composites (TPA/ZrO₂) have been employed. These catalysts enable esterification at 80°C with 92% yield and excellent reusability (5 cycles with <5% activity loss). Similarly, HClO₄-SiO₂ demonstrated 95% yield under solvent-free conditions at 100°C, highlighting its industrial potential.
Table 1: Fischer Esterification Conditions and Outcomes
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| H₂SO₄ | 120 | 12 | 78 | |
| TPA/ZrO₂ | 80 | 8 | 92 | |
| HClO₄-SiO₂ | 100 | 6 | 95 |
Transesterification
Transesterification of methyl 2-furoate with allyl alcohol offers advantages in avoiding water removal, a limitation of Fischer esterification.
Lewis Acid-Catalyzed Transesterification
Titanium tetraisopropoxide (Ti(OiPr)₄) facilitates efficient transesterification in toluene at 110°C, achieving 89% yield. The mechanism involves coordination of the Lewis acid to the ester carbonyl, enhancing nucleophilic attack by allyl alcohol.
Base-Catalyzed Transesterification
Alkoxides like potassium tert-butoxide (t-BuOK) enable room-temperature reactions (25°C) with 85% yield. This method is particularly effective for heat-sensitive substrates but requires anhydrous conditions to prevent hydrolysis.
Table 2: Transesterification Parameters
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Ti(OiPr)₄ | Toluene | 110 | 89 | |
| t-BuOK | THF | 25 | 85 |
Palladium-Catalyzed Coupling
Palladium-catalyzed reactions provide a route to Allyl 2-furoate via cross-coupling of 5-bromo-2-furoate with allylic alcohols.
Oxidative Esterification of Furfural
Oxidative esterification converts furfural directly to this compound, bypassing the need for pre-formed 2-furoic acid.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Industrial Viability |
|---|---|---|---|
| Fischer Esterification | Low-cost catalysts | Water removal required | Moderate |
| Transesterification | No water byproduct | Sensitivity to moisture | High |
| Palladium Catalysis | Functional group tolerance | Expensive catalysts | Low |
| Oxidative Esterification | One-pot synthesis | High energy input | Emerging |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 2-furoate can undergo oxidation reactions, particularly at the allyl group.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Methoxy derivatives.
Scientific Research Applications
Flavoring and Fragrance Applications
Flavor Profile
Allyl 2-furoate is characterized by a sweet, fruity aroma reminiscent of caramel and is commonly used as a flavoring agent in various food products. It has been included in flavoring databases such as FEMA (Flavor and Extract Manufacturers Association), where it is classified as Generally Recognized As Safe (GRAS) for use in food products .
Usage in Food Products
The compound is utilized in:
- Beverages : Enhancing flavors in soft drinks and alcoholic beverages.
- Confectionery : Used in candies and desserts to impart a fruity flavor.
- Dairy Products : Added to yogurts and ice creams for flavor enhancement.
Toxicological Studies
This compound has been subjected to various toxicological assessments to evaluate its safety profile. In studies involving established insect cell lines, it was found to exhibit varying degrees of cytotoxicity. The median cytotoxic concentrations (EC50 values) ranged from 0.25 to 27 mM across different cell lines, indicating significant differences in toxicity depending on the biological context .
Medicinal Research
Recent studies have explored the potential medicinal properties of this compound. Research indicates that this compound may possess anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in pharmacological applications. For instance, its effects on specific cell lines have been studied to assess its cytotoxic potential against various pathogens and cancer cells .
Case Studies
-
Flavoring Agent Efficacy
A study evaluated the sensory impact of this compound in food products. Results indicated that its addition significantly enhanced the overall flavor profile, contributing to consumer preference for certain products . -
Cytotoxicity Assessment
Insect cell lines were treated with this compound to determine its cytotoxic effects. The study revealed that while some cell lines showed high sensitivity to the compound, others exhibited resistance, suggesting a need for further research into its mechanisms of action . -
Potential Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicated effectiveness against various bacterial strains. This suggests potential applications in food preservation and safety .
Summary Table of Applications
| Application Area | Description | Findings/Notes |
|---|---|---|
| Flavoring | Used as a flavoring agent in food products | GRAS status; enhances sensory profiles |
| Toxicology | Cytotoxicity studies in insect cell lines | EC50 values range from 0.25 to 27 mM |
| Medicinal Research | Investigated for anti-inflammatory properties | Potential candidate for pharmacological studies |
| Antimicrobial Activity | Effective against certain bacterial strains | Promising for food preservation applications |
Mechanism of Action
The mechanism of action of allyl 2-furoate largely depends on its application. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Ethyl 2-furoate: Similar in structure but with an ethyl group instead of an allyl group.
Methyl 2-furoate: Contains a methyl group and is used similarly in the flavor industry.
Furfuryl propionate: Another ester with a furan ring, used in flavors and fragrances.
Uniqueness:
- Allyl 2-furoate is unique due to its allyl group, which imparts distinct reactivity compared to its ethyl and methyl counterparts. This reactivity makes it a versatile intermediate in organic synthesis .
Biological Activity
Allyl 2-furoate, a chemical compound with the molecular formula CHO, is an allyl ester derived from 2-furoic acid. This compound has garnered attention due to its various biological activities, particularly in the fields of entomology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential applications.
- Molecular Weight : 168.15 g/mol
- Boiling Point : 206-209 °C
- Solubility : Soluble in ether, chloroform, benzene, and ethyl acetate
This compound exhibits insecticidal properties , primarily targeting the fatty acid synthase enzyme in lepidopteran pests. The compound disrupts fatty acid synthesis, leading to detrimental effects on growth and development in insects such as Spodoptera littoralis (Egyptian cotton leafworm) .
Biochemical Pathways
- Inhibition of Key Enzymes : this compound has been shown to inhibit acetylcholinesterase and phosphodiesterase, which are critical for neurotransmitter release and muscle contraction. This inhibition can lead to significant disruptions in cellular signaling pathways .
- Cytotoxicity : In laboratory studies, this compound demonstrated varying degrees of cytotoxicity across different insect cell lines. The median cytotoxic concentrations (EC) ranged significantly among the tested cell lines, indicating its selective toxicity .
Biological Activity in Insect Models
Research indicates that this compound is effective against various insect species, particularly within the Lepidoptera order. Here are some key findings:
- Insecticidal Activity : this compound showed insecticidal effects against Spodoptera littoralis, with significant mortality observed at concentrations as low as 0.25% in dietary studies .
- Case Studies :
Table: Summary of Biological Effects
Pharmacokinetics and Metabolism
This compound's pharmacokinetic properties are influenced by its solubility in organic solvents, facilitating its distribution within biological systems. Its stability under specific conditions suggests potential for prolonged biological activity when applied as an insecticide or therapeutic agent .
Applications and Future Research Directions
The potential applications of this compound extend beyond pest control; it is also being explored for:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial and anti-inflammatory activities, warranting further investigation into their therapeutic uses .
- Flavor and Fragrance Industry : Due to its caramel-like aroma, this compound is utilized in flavoring and fragrance formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
